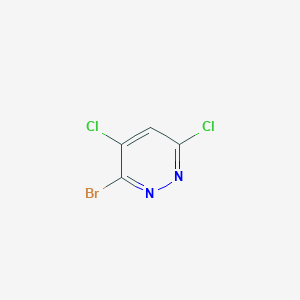![molecular formula C50H66O2 B14080250 (1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process often starts with the preparation of the binaphthalene core, followed by the introduction of the isopropyl groups and the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the binaphthalene core.
Substitution: The isopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
Industrially, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol: A stereoisomer with different biological activity.
(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-dione: A similar compound with ketone groups instead of hydroxyl groups.
Uniqueness
The uniqueness of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol lies in its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C50H66O2 |
|---|---|
Peso molecular |
699.1 g/mol |
Nombre IUPAC |
1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C50H66O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32,51-52H,13-20H2,1-12H3 |
Clave InChI |
DQHUFASTYWHBGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


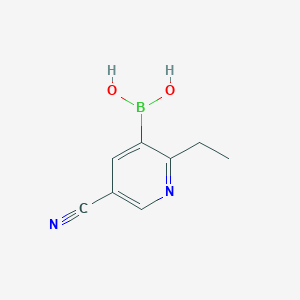
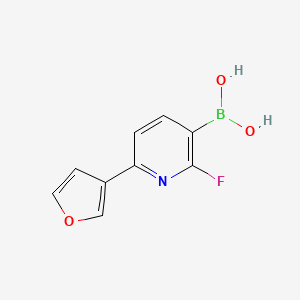
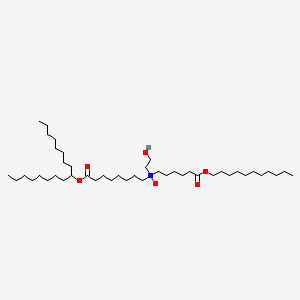
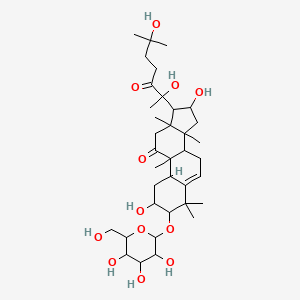
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
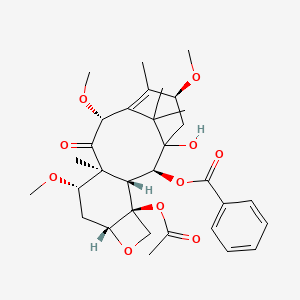
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
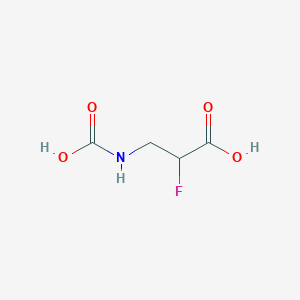
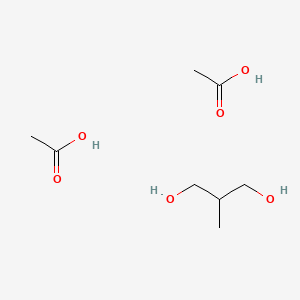
![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
